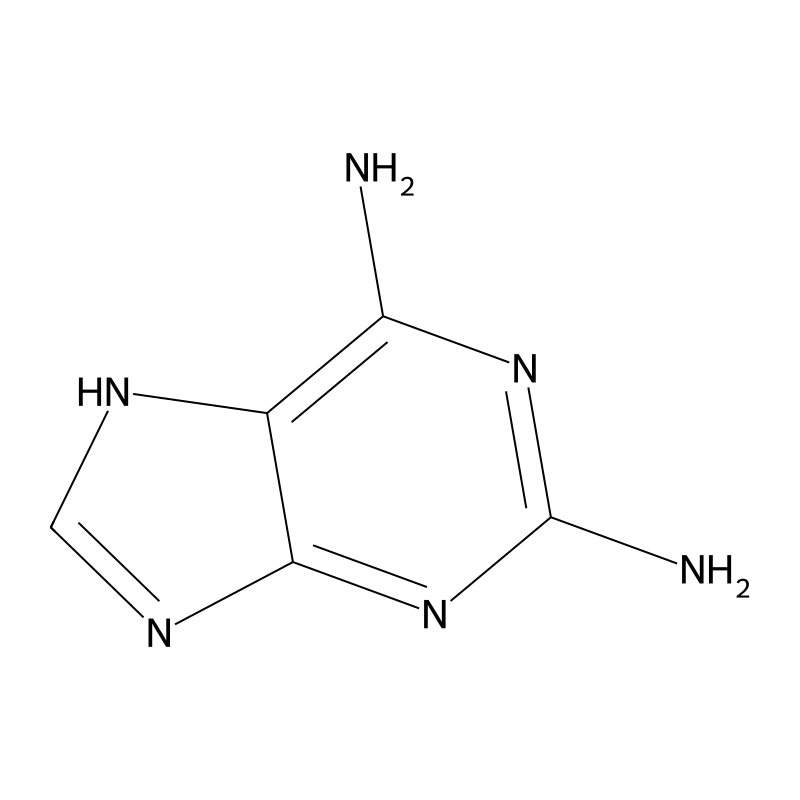

2,6-Diaminopurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structural Properties of Nucleic Acids and Molecular Recognition

Application

Method

DAP, an analogue of adenine, can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.

Results

Fabrication of a 2,6-diaminopurine-grafted cellulose nanocrystal composite

Application

Method

In this study, 2,6-diaminopurine was successfully grafted onto cellulose nanocrystal (CNC) backbones.

Results

Photostability of 2,6-diaminopurine

Application

Method

The method involves the use of DAP to repair CPDs in high yield under prebiotic conditions.

Results

Electrochemistry of 2,6-diaminopurine

Molecular Recognition Between Ligands and DNA

Application

DAP is used to study the molecular recognition between ligands and DNA.

Method

DAP, an analogue of adenine, is converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.

Results

The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins.

Fabrication of High-Performance Proton Conductive Materials Based on Nanocellulose

Application

Method

Results

Chemical Synthesis of LNA-2,6-Diaminopurine Riboside

Application

DAP is used in the chemical synthesis of LNA-2,6-diaminopurine riboside.

Method

The method involves the use of DAP in the chemical synthesis of LNA-2,6-diaminopurine riboside.

Results

The presence of an additional amino group at position 2 relative to adenine results in formation of a third hydrogen bond when interacting with uridine.

Investigation of Structural Properties of Nucleic Acids

2,6-Diaminopurine is a purine derivative characterized by the presence of two amino groups at positions 2 and 6 of the purine ring. This compound is structurally similar to adenine, differing only by the additional amino group at position 2, which allows it to form three hydrogen bonds with thymine, enhancing base pairing stability in nucleic acids. It was first identified in the genetic material of certain cyanophages in 1977 and has since been studied for its unique properties and potential applications in biochemistry and molecular biology .

In medicine

The mechanism by which 2,6-DAP acted against leukemia is not fully understood. Research suggests it might have arrested the cell cycle in cancer cells [].

In genetic correction

Recent studies suggest that 2,6-DAP, in its free form, can suppress a protein (FTSJ1) involved in stopping translation at certain codons (triplets of nucleotides). This allows for "readthrough" of nonsense mutations (codons that normally stop protein synthesis) potentially leading to functional protein production [].

Prebiotic relevance

The ability of 2,6-DAP to form under prebiotic conditions and its role in promoting DNA repair suggest it might have played a role in the emergence of early life forms [].

- Diazotization: This process selectively modifies the amino groups on the purine ring, allowing for the synthesis of derivatives like 2-fluoro-6-aminopurine .

- Base Pairing: In nucleic acids, 2,6-diaminopurine can pair with thymine and uridine, forming stable hydrogen bonds that contribute to the thermodynamic stability of RNA and DNA duplexes .

2,6-Diaminopurine exhibits notable biological activities:

- Nucleic Acid Stability: It enhances the stability of RNA and DNA structures due to its ability to form additional hydrogen bonds compared to adenine .

- Anticancer Properties: Historically, it has been used in leukemia treatment by inhibiting cell cycle progression and inducing apoptosis in cancer cells .

- Repair Mechanism: Research indicates that 2,6-diaminopurine can facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers, thereby playing a role in genomic stability under UV exposure .

The synthesis of 2,6-diaminopurine can be achieved through several methods:

- Chemical Synthesis: Traditional methods involve starting from precursors like 2-amino-6-chloropurine and converting them into 2,6-diaminopurine using reductive amination techniques .

- Biological Synthesis: Enzymatic pathways have been identified where specific enzymes (e.g., MazZ and PurZ) facilitate the production of this compound from nucleotide substrates in certain bacterial systems .

- Postsynthetic Modification: A newer approach involves postsynthetic strategies where existing oligonucleotides are modified to incorporate 2,6-diaminopurine nucleotides efficiently .

The unique properties of 2,6-diaminopurine lend themselves to various applications:

- Molecular Biology: It is used as a building block in oligonucleotide synthesis, enhancing binding affinities and stability in nucleic acid research .

- Cancer Therapy: Its ability to interfere with cellular processes makes it a candidate for further development as an anticancer agent .

- Gene Editing and Bioengineering: Incorporation into anti-miRNA oligonucleotides has shown promise for improved RNA binding characteristics .

Studies have demonstrated that 2,6-diaminopurine interacts effectively with other nucleobases:

- Base Pairing with Uridine: The compound pairs spontaneously with uridine, forming stable complexes that can be studied for their thermodynamic properties .

- Stability Studies: Comparative studies show that nucleic acid structures containing 2,6-diaminopurine exhibit enhanced thermal stability compared to those containing adenine or guanine due to its unique hydrogen bonding capabilities .

Several compounds share structural similarities with 2,6-diaminopurine. Here are some notable examples:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Adenine | Purine base with an amino group at position 6 | Forms two hydrogen bonds with thymine |

| Guanine | Purine base with an amino group at position 2 | Forms three hydrogen bonds with cytosine |

| 2-Aminoadenine | Similar structure but lacks the amino group at position 6 | Functions similarly to adenine but less stable |

| 2-Amino-6-chloropurine | Chlorinated derivative of purines | Precursor for synthesizing 2,6-diaminopurine |

| N^6-Methyladenosine | Methylated form of adenine | Plays a role in RNA methylation processes |

The uniqueness of 2,6-diaminopurine lies in its ability to form three hydrogen bonds with thymidine compared to the two formed by adenine. This property enhances its stability within nucleic acid structures and contributes significantly to its biological functions.

XLogP3

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (89.8%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

1904-98-9